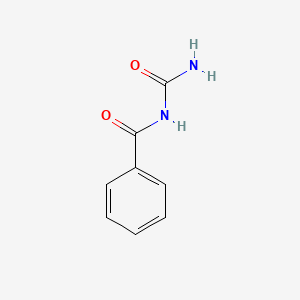
ベンゾイルウレア
概要
説明
N-benzoylurea is an N-acylurea that is urea in which one of the hydrogens is replaced by a benzoyl group.
科学的研究の応用
抗真菌作用
ベンゾイルウレア誘導体は、その抗真菌作用について研究されています。ピリミジン部分を有する新規誘導体は、キュウリ、タバコ、ブルーベリーのBotrytis cinerea、Phomopsis sp.、Rhizoctonia solaniなど、さまざまな真菌に対して、中等度から良好なin vitro抗真菌活性を示しています。4jや4lなどの化合物は、それぞれRhizoctonia solaniに対して6.72および5.21 μg/mLのEC50値を示しました {svg_1}.
抗菌作用
抗菌研究の分野では、ベンゾイルウレア誘導体は、より効率的で毒性の低い農薬を探求するために使用されてきました。 これらの化合物は、チオジアゾール銅と比較して、Xanthomonas oryzae pv. oryzicolaおよびXanthomonas citri subsp. citriに対して、in vitroでの抗菌活性が低いことが示されています {svg_2}.
食品中の殺虫剤検出
ベンゾイルウレア系殺虫剤は、ジュース製品から検出されており、食品の安全と品質管理におけるその重要性を示しています。 特定の吸着剤に保持されたベンゾイルウレアは、ジクロロメタンでより効果的に溶出されました。これは、分析手順に適した溶媒を選択することの重要性を強調しています {svg_3}.
新規誘導体の合成
ベンゾイルウレア誘導体の新規合成は、活発な研究分野です。 分子ハイブリッド化を用いることで、研究者はベンゾイルウレアとピリミジン部分を結合させ、活性なピリミジン基を特徴とする一連の新規誘導体の設計と合成を行ってきました {svg_4}.
分子ドッキング研究
ベンゾイルウレア誘導体と標的タンパク質間の相互作用を理解するために、分子ドッキングシミュレーションが実施されてきました。 例えば、化合物4lは、コハク酸デヒドロゲナーゼ(SDH)のSER-17およびSER-39と水素結合を形成し、作用機序に関する知見を提供しました {svg_5}.
農薬開発
より効率的で毒性の低い農薬を求める研究から、ベンゾイルウレア誘導体の利用が生まれました。 これらの研究は、現在の農薬を、環境への影響が少なく、毒性が低い代替物に置き換えることを目指しています {svg_6}.
生物活性評価
ベンゾイルウレア化合物は、その生物活性、特に殺虫剤としての潜在的な用途についても評価されています。 これには、さまざまな昆虫種に対する化合物の有効性を評価し、その安全性プロファイルを決定することが含まれます {svg_7}.
作用機序
Target of Action
Benzoylurea, also known as N-carbamoylbenzamide, primarily targets the chitin synthase in various organisms . Chitin synthase is an enzyme that plays a crucial role in the synthesis of chitin, a key component of the exoskeleton in insects and the cell walls of fungi .
Mode of Action
Benzoylurea compounds act by inhibiting chitin synthase , thereby preventing the formation of chitin . This disruption in chitin synthesis leads to defects in the moulting process in insects and growth abnormalities in fungi . In addition, some benzoylurea derivatives have been found to interact with tubulin ligands , causing mitotic arrest in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by benzoylurea is the chitin synthesis pathway . By inhibiting chitin synthase, benzoylurea disrupts the normal synthesis of chitin, leading to downstream effects such as impaired moulting in insects and abnormal growth in fungi . In the context of cancer cells, benzoylurea derivatives can affect the cell cycle regulation pathway by interacting with tubulin ligands and inducing mitotic arrest .
Pharmacokinetics
The pharmacokinetic properties of benzoylurea derivatives can vary depending on their specific chemical structure . For instance, the introduction of a pyridyl group at the N’-end of the molecule has been found to improve the compound’s solubility, potentially enhancing its bioavailability .
Result of Action
The inhibition of chitin synthesis by benzoylurea results in disrupted moulting and egg hatch in insects, acting as an insect growth regulator . In fungi, it leads to abnormal growth . In the context of cancer cells, benzoylurea derivatives can induce mitotic arrest , leading to cell death .
Safety and Hazards
Benzoylurea should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Benzoylurea insecticides (BUs) are a class of pesticides that can interfere with the synthesis of chitin in the insect’s cuticle to stop the molting process. Through inhibiting the biological activity of the endocrines in insect systems, BUs can effectively prevent and eradicate the growth of target insects .
生化学分析
Biochemical Properties
Benzoylurea plays a crucial role in biochemical reactions by inhibiting the enzyme chitin synthase, which is essential for the formation of chitin in the exoskeletons of insects . This inhibition prevents the insects from molting, leading to their eventual death. Benzoylurea interacts with various biomolecules, including enzymes and proteins involved in chitin synthesis. The nature of these interactions involves binding to the active site of chitin synthase, thereby blocking its activity and preventing the formation of chitin .
Cellular Effects
Benzoylurea affects various types of cells and cellular processes, particularly in insects. It influences cell function by disrupting the synthesis of chitin, which is a critical component of the insect exoskeleton . This disruption leads to impaired cell signaling pathways, altered gene expression, and changes in cellular metabolism. In addition to its effects on insect cells, benzoylurea has also been shown to have potential anticancer effects by inhibiting the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of action of benzoylurea involves its binding interactions with chitin synthase. By binding to the active site of the enzyme, benzoylurea inhibits its activity, preventing the synthesis of chitin . This inhibition leads to the disruption of the insect’s exoskeleton formation, ultimately causing death. Additionally, benzoylurea may exert its effects through enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoylurea have been observed to change over time. The stability and degradation of benzoylurea can influence its long-term effects on cellular function. Studies have shown that benzoylurea compounds can degrade over time, leading to reduced efficacy . Long-term exposure to benzoylurea in in vitro and in vivo studies has demonstrated its potential to cause persistent disruptions in cellular processes .
Dosage Effects in Animal Models
The effects of benzoylurea vary with different dosages in animal models. At lower doses, benzoylurea effectively inhibits chitin synthesis without causing significant toxicity . At higher doses, benzoylurea can exhibit toxic effects, including adverse impacts on non-target organisms . Threshold effects have been observed, where a certain dosage is required to achieve the desired insecticidal activity .
Metabolic Pathways
Benzoylurea is involved in metabolic pathways related to chitin synthesis. It interacts with enzymes such as chitin synthase, which is responsible for the polymerization of N-acetylglucosamine into chitin . By inhibiting this enzyme, benzoylurea disrupts the metabolic flux of chitin synthesis, leading to reduced levels of chitin in insects .
Transport and Distribution
Within cells and tissues, benzoylurea is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of benzoylurea within specific tissues can influence its insecticidal activity and potential toxicity .
Subcellular Localization
The subcellular localization of benzoylurea is primarily within the cytoplasm, where it interacts with chitin synthase . Targeting signals and post-translational modifications may direct benzoylurea to specific compartments or organelles, enhancing its activity and function . The precise localization of benzoylurea within cells can impact its efficacy as an insecticide and its potential effects on non-target organisms .
特性
IUPAC Name |
N-carbamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYILSDLIGTCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210317 | |
| Record name | Benzamide, N-(aminocarbonyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-22-2 | |
| Record name | Benzoylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-(aminocarbonyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE5G06JM9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details
















Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of benzoylurea insecticides?
A1: Benzoylureas are known to primarily act as chitin synthesis inhibitors. [] Chitin is a crucial component of insect exoskeletons and fungal cell walls. By disrupting chitin synthesis, benzoylureas prevent insects from properly forming their exoskeletons, ultimately leading to death. [, ]
Q2: How does the inhibition of chitin synthesis affect insects?
A3: By disrupting chitin synthesis, benzoylureas primarily affect the larval stages of insects, leading to molting disruption and mortality. [] This is because insects rely heavily on chitin synthesis during molting to form their new exoskeletons.
Q3: Is there a general molecular formula for benzoylurea compounds?
A3: Benzoylureas are a diverse group of compounds. They are characterized by the presence of a benzoyl group (C6H5CO-) linked to a urea group (NHCONH2). Specific molecular formulas and weights vary depending on the substituents attached to the core benzoylurea structure.
Q4: What spectroscopic techniques are commonly used to characterize benzoylureas?
A5: Common techniques used for structural characterization include:* Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 19F NMR are frequently used to determine the structure and purity of synthesized benzoylurea derivatives. [, ]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and formula of the synthesized compounds. [, ] * Infrared Spectroscopy (IR): IR spectroscopy can be used to identify functional groups present in the benzoylurea molecule. [] * Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy is used to analyze the absorbance/transmittance characteristics of benzoylureas, which can be helpful for identification and quantification. [, , ]
Q5: How do structural modifications of benzoylureas influence their biological activity?
A6: SAR studies have shown that modifications to the benzoylurea core structure can significantly impact their insecticidal activity, potency, and selectivity. [, ] For example:
- Substitutions at the para position of the anilide ring in benzoylphenylureas have been shown to influence insecticidal activity. [, ]
- Introducing carbamate groups based on the bipartite model of the sulfonylurea receptor binding site has resulted in compounds with improved larvicidal activity against various insects. []
- Incorporating a pyrimidine moiety into the benzoylurea structure has led to compounds with promising antifungal activities, particularly against Rhizoctonia solani. []
- Modifications to enhance water solubility have been explored, as benzoylureas are generally hydrophobic. []
Q6: How is computational chemistry applied in benzoylurea research?
A7: Computational methods play a significant role in:* Molecular Docking: Docking studies help predict the binding interactions and affinities of benzoylurea derivatives with target proteins, such as chitin synthase or sulfonylurea receptors. [, , , , ] This information guides the design of more potent and selective compounds.* Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the structural features of benzoylureas with their biological activities, allowing researchers to predict the activity of novel compounds and optimize existing ones. [, , ]
Q7: What analytical techniques are commonly employed for the detection and quantification of benzoylurea residues?
A8: Various analytical techniques are used, including:* High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of benzoylurea residues in various matrices, including water, food, and biological samples. [, , , , , , , , , , ]* Mass Spectrometry (MS): Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides high sensitivity and selectivity for benzoylurea analysis. [, , , ]* Ultraviolet Detection (UV): UV detection is commonly used in HPLC methods for benzoylurea analysis. [, , , ]* Fluorescence Detection: This method, often combined with post-column photochemically induced fluorescence (PIF) derivatization, enhances sensitivity for trace analysis of benzoylureas. [, , ]
Q8: Have cases of benzoylurea resistance been reported in insects?
A9: Yes, resistance to benzoylurea insecticides has been documented in several insect species, including Plutella xylostella (diamondback moth) and Frankliniella occidentalis (western flower thrips). [, ]
Q9: What are the known mechanisms of benzoylurea resistance?
A10: Resistance mechanisms can involve:* Target-site mutations: A single amino acid substitution in the CHS1 gene (e.g., I1042M in P. xylostella and I1017F in Tetranychus urticae) has been linked to high levels of resistance to benzoylureas and other chitin synthesis inhibitors. []* Metabolic resistance: Enhanced detoxification of benzoylureas by insect enzymes can contribute to resistance. []
Q10: Is there cross-resistance between benzoylureas and other insecticide classes?
A11: The discovery of the shared target site (CHS1) for benzoylureas, etoxazole, and buprofezin suggests a potential for cross-resistance among these insecticide classes. [] This highlights the need for careful resistance management strategies, such as rotating insecticides with different modes of action.
Q11: What are the environmental concerns associated with benzoylurea insecticides?
A12: While generally considered less toxic to mammals than other insecticide classes, benzoylureas pose risks to:* Aquatic invertebrates and crustaceans: These organisms are highly sensitive to chitin synthesis inhibitors. [] * Non-target insects: The use of benzoylureas can negatively impact beneficial insect populations, including pollinators and natural enemies of pests.
Q12: What research is being done to minimize the environmental impact of benzoylureas?
A12: Research efforts are focused on:* Developing more selective benzoylureas: By designing compounds that specifically target pest species, the impact on non-target organisms can be reduced. * Understanding benzoylurea degradation: Investigating the degradation pathways and rates of benzoylureas in the environment is crucial for assessing their persistence and potential for bioaccumulation.
Q13: Are there applications of benzoylureas beyond insecticides?
A14: Yes, research has explored the potential of benzoylurea derivatives as:* Anticancer agents: Some benzoylureas exhibit antiproliferative activity against cancer cell lines, likely due to their interaction with microtubules. [, , , ]* Antifungal agents: Several benzoylurea derivatives display promising antifungal activity, particularly against plant pathogenic fungi. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
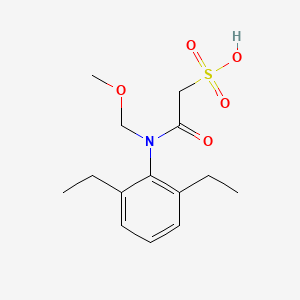


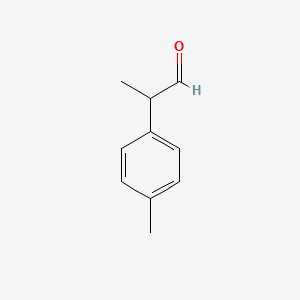
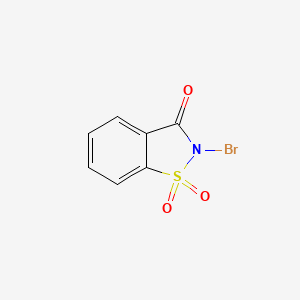
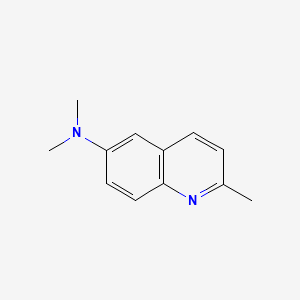


![2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde](/img/structure/B1208133.png)
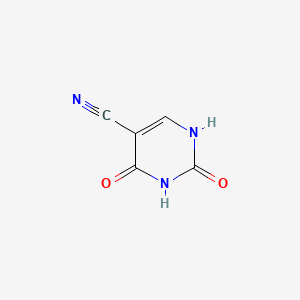

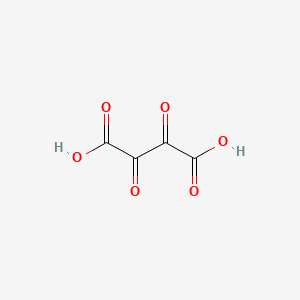
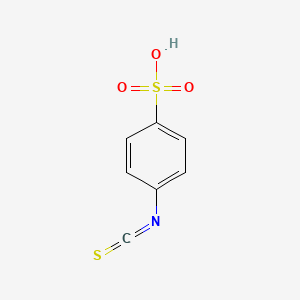
![5-[1-(3-carboxy-5-chloro-4-hydroxy-phenyl)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]butyl]-3-chloro-2-hydroxy-benzoic acid](/img/structure/B1208140.png)
